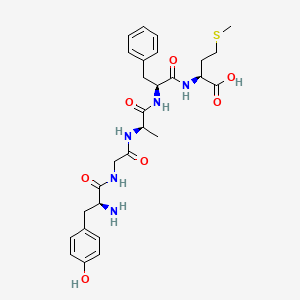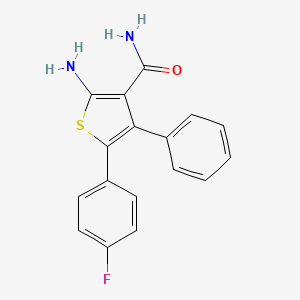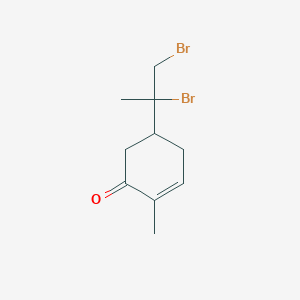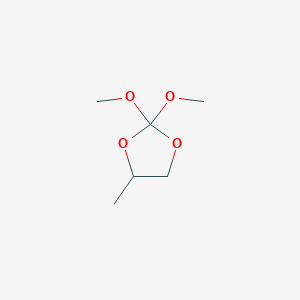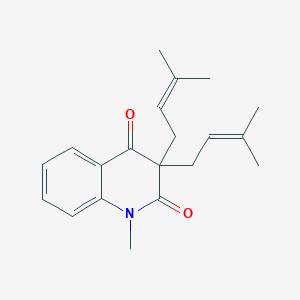![molecular formula C21H32O B14607727 1-[(3,7-Dimethyldodeca-2,6-dien-1-YL)oxy]-4-methylbenzene CAS No. 58509-29-8](/img/structure/B14607727.png)
1-[(3,7-Dimethyldodeca-2,6-dien-1-YL)oxy]-4-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(3,7-Dimethyldodeca-2,6-dien-1-YL)oxy]-4-methylbenzene is an organic compound with a complex structure that includes a benzene ring substituted with a 3,7-dimethyldodeca-2,6-dien-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3,7-Dimethyldodeca-2,6-dien-1-YL)oxy]-4-methylbenzene typically involves the reaction of 4-methylphenol with 3,7-dimethyldodeca-2,6-dien-1-ol under specific conditions. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the formation of the ether linkage.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are mixed and passed through a reactor containing the acid catalyst. The reaction mixture is then purified through distillation or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1-[(3,7-Dimethyldodeca-2,6-dien-1-YL)oxy]-4-methylbenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the double bonds in the dodeca-2,6-dien-1-yl group to single bonds, resulting in a saturated compound.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.
Substitution: Nitration can be carried out using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of nitro or halogenated derivatives of the benzene ring.
Scientific Research Applications
1-[(3,7-Dimethyldodeca-2,6-dien-1-YL)oxy]-4-methylbenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(3,7-Dimethyldodeca-2,6-dien-1-YL)oxy]-4-methylbenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- Hexadecanoic acid, (2E)-3,7-dimethyl-2,6-octadien-1-yl ester
- Tetradecanoic acid, (2E)-3,7-dimethyl-2,6-octadien-1-yl ester
- Dimethyl (bis { [ (2E,6E)-3,7,11-trimethyldodeca-2,6,10-trien-1-yl]oxy})silane
Uniqueness
1-[(3,7-Dimethyldodeca-2,6-dien-1-YL)oxy]-4-methylbenzene is unique due to its specific substitution pattern and the presence of both a benzene ring and a long aliphatic chain with multiple double bonds. This combination of structural features imparts distinct chemical and physical properties, making it valuable for various applications.
Properties
CAS No. |
58509-29-8 |
|---|---|
Molecular Formula |
C21H32O |
Molecular Weight |
300.5 g/mol |
IUPAC Name |
1-(3,7-dimethyldodeca-2,6-dienoxy)-4-methylbenzene |
InChI |
InChI=1S/C21H32O/c1-5-6-7-9-18(2)10-8-11-19(3)16-17-22-21-14-12-20(4)13-15-21/h10,12-16H,5-9,11,17H2,1-4H3 |
InChI Key |
ZCMHYQOWGASYQB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=CCCC(=CCOC1=CC=C(C=C1)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


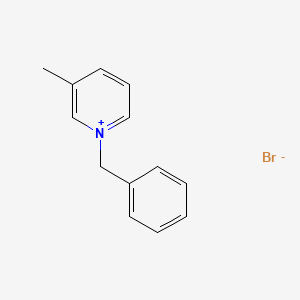

![N-[(4-fluorophenyl)methyl]heptan-2-amine;hydrochloride](/img/structure/B14607665.png)

![2-[(E)-(2,4,6-Trianilinopyrimidin-5-yl)diazenyl]benzoic acid](/img/structure/B14607669.png)
![3-[3-(4-Bromophenyl)-3-oxoprop-1-enyl]chromen-4-one](/img/structure/B14607675.png)

![N~1~-[(2-Ethenylphenyl)methyl]ethane-1,2-diamine](/img/structure/B14607682.png)

